3-Hydroxy-6-oxoheptanenitrile
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Overview
Description
3-Hydroxy-6-oxoheptanenitrile is an organic compound with the molecular formula C7H11NO2 It is a nitrile with both hydroxy and oxo functional groups, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-6-oxoheptanenitrile can be synthesized through several methods. One common approach involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds, followed by hydrolysis. For example, the reaction of 6-oxoheptanal with hydrogen cyanide under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products Formed
Oxidation: 3-Oxo-6-oxoheptanenitrile.
Reduction: 3-Hydroxy-6-aminoheptane.
Substitution: 3-Chloro-6-oxoheptanenitrile.
Scientific Research Applications
3-Hydroxy-6-oxoheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-hydroxy-6-oxoheptanenitrile involves its interaction with various molecular targets. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-6-oxohexanenitrile: Similar structure but with one less carbon atom.
3-Hydroxy-6-oxoheptanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
3-Hydroxy-6-oxoheptanal: Similar structure but with an aldehyde group instead of a nitrile
Uniqueness
3-Hydroxy-6-oxoheptanenitrile is unique due to its combination of hydroxy, oxo, and nitrile functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
70367-36-1 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-hydroxy-6-oxoheptanenitrile |
InChI |
InChI=1S/C7H11NO2/c1-6(9)2-3-7(10)4-5-8/h7,10H,2-4H2,1H3 |
InChI Key |
UGTRREZKHXNQCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(CC#N)O |
Origin of Product |
United States |
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